molecular formula C20H30ClN3O2 B1670430 Dibucaine hydrochloride CAS No. 61-12-1

Dibucaine hydrochloride

Cat. No.: B1670430
CAS No.: 61-12-1
M. Wt: 379.9 g/mol
InChI Key: IVHBBMHQKZBJEU-UHFFFAOYSA-N
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Description

Dibucaine hydrochloride: is a potent, long-acting local anesthetic of the amide type. It is commonly used for surface anesthesia and is one of the most effective and toxic long-acting local anesthetics. It is often used in spinal anesthesia and in topical formulations for pain relief from minor burns, cuts, insect bites, and hemorrhoids .

Mechanism of Action

Target of Action

Dibucaine hydrochloride, also known as Cinchocaine, is an amide-type local anesthetic . Its primary target is the neuronal voltage-gated sodium channels . These channels play a crucial role in the initiation and conduction of nerve impulses.

Mode of Action

This compound interacts with its targets by decreasing the neuronal membrane’s permeability to sodium ions . This action inhibits sodium influx through the sodium channels . As a result, it blocks both the initiation and conduction of nerve impulses , leading to a numbing effect in the area of application.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the nerve impulse conduction pathway . By inhibiting sodium channels, it disrupts the typical flow of sodium ions that is necessary for nerve impulse transmission . This disruption prevents membrane depolarization, thereby blocking the propagation of nerve impulses .

Pharmacokinetics

It is known that the compound is used for local or regional anesthesia, suggesting that its bioavailability is localized to the area of application .

Result of Action

The primary result of this compound’s action is local anesthesia . By blocking nerve impulses, it produces numbness in the applied area, relieving minor pain and itching caused by minor cuts, burns, insect bites, stings, sunburn, or other skin irritations . It is also used to relieve rectal pain and itching caused by hemorrhoids or other rectal irritations .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its efficacy can be affected by the pH of the environment, as it is relatively insoluble in alkaline aqueous solutions . Furthermore, the compound’s action may also be influenced by the specific characteristics of the tissue it is applied to, such as the presence of infection, open wounds, broken skin, burns, or irritated skin .

Biochemical Analysis

Biochemical Properties

Dibucaine hydrochloride interacts with neuronal voltage-gated sodium channels, inhibiting sodium influx . This interaction prevents membrane depolarization, subsequently blocking the initiation and propagation of nerve impulses . It also interacts with butyrylcholinesterase (BChE), inhibiting its activity and reducing the ability to convert butyrylcholine to its byproducts .

Cellular Effects

This compound exerts its effects on various types of cells, primarily neurons, by blocking the initiation and conduction of nerve impulses . This results in a numbing effect, relieving pain and itching caused by minor skin irritations .

Molecular Mechanism

At the molecular level, this compound binds to specific receptors within the pores of neuronal cell membrane sodium channels . This binding blocks ion movement, preventing neurons from reaching action potential and thereby interrupting nerve impulses . This is how this compound exerts its effects.

Temporal Effects in Laboratory Settings

It is known that the drug’s anesthetic effects are temporary and reverse when the anesthetic diffuses from the site of action within the nerve .

Dosage Effects in Animal Models

This compound is one of the most potent and toxic amide anesthetics, about 10 times more toxic than lidocaine and 20 times more toxic than procaine hydrochloride in producing neurologic and cardiovascular effects . The effects of the product vary with different dosages in animal models, and toxic or adverse effects can occur at high doses .

Metabolic Pathways

It is known that the drug interacts with butyrylcholinesterase (BChE), an enzyme involved in the metabolism of certain drugs .

Transport and Distribution

It is known that the drug is applied topically and exerts its effects locally at the site of application .

Subcellular Localization

Given its mechanism of action, it is likely that the drug localizes to neuronal cell membranes where it interacts with sodium channels .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Dibucaine hydrochloride can be synthesized starting from isatin, followed by a series of reactions. The process involves the formation of 2-butoxy-N-(2-diethylaminoethyl)-4-quinolinecarboxamide, which is then converted to its hydrochloride salt .

Industrial Production Methods: : Industrial production of this compound involves the use of high-purity reagents and stringent reaction conditions to ensure the final product meets pharmaceutical standards. The process typically includes steps such as recrystallization and chromatographic purification to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: : Dibucaine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions: : Common reagents used in reactions involving this compound include strong acids and bases, as well as organic solvents like chloroform and methanol .

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can lead to the formation of various derivatives of this compound .

Scientific Research Applications

Clinical Applications

Local Anesthesia:
Dibucaine hydrochloride is primarily used as a local anesthetic for minor surgical procedures, dental work, and in topical formulations for pain relief. Its potency is approximately ten times that of lignocaine, making it suitable for procedures requiring effective pain management .

Topical Formulations:
It is incorporated into various topical products for the treatment of:

  • Minor burns
  • Sunburns
  • Cuts and scratches
  • Hemorrhoids
  • Pain relief in ear drops (e.g., Otogesic®) .

Neurological Research

Recent studies have highlighted the potential of this compound in neurological research, particularly concerning its neuroprotective effects against spreading depolarization in brain tissue. In experiments involving human neocortical slices and animal models, dibucaine was shown to mitigate dendritic damage caused by spreading depolarization following focal ischemia .

Case Study: Spreading Depolarization

  • Study Design: Light transmittance imaging and two-photon laser scanning microscopy were employed to assess the impact of dibucaine on neuronal damage.
  • Findings: Dibucaine treatment significantly reduced neuronal injury in live brain slices from pediatric patients, suggesting its potential use in preventing neuronal damage during acute brain injuries .

Safety and Toxicity Concerns

While this compound has beneficial applications, it also poses significant safety risks. It is known for its high toxicity levels, with adverse effects reported even at low concentrations. Notably, cases of systemic toxicity following accidental ingestion have been documented, particularly in children .

Case Study: Accidental Ingestion

  • Patient Profile: A 7-year-old child ingested dibucaine ear drops.
  • Symptoms: The child experienced diplopia, giddiness, and ventricular premature contractions.
  • Outcome: This case highlights the critical need for caution when using dibucaine-containing products, especially around children .

Biophysical Studies

This compound has been studied for its effects on lipid domains in model membranes. Research indicates that it influences the phase behavior of lipid bilayers, which may provide insights into the mechanism of action for local anesthetics at the cellular level .

Data Table: Lipid Domain Influence

Lipid CompositionEffect of this compound
DioleoylphosphatidylcholineAlters raft-like domain stability
DipalmitoylphosphatidylcholineModifies liquid-ordered phase
CholesterolAffects membrane fluidity

Photosensitivity Reactions

Dibucaine has been implicated in photosensitivity reactions. A notable case involved a 13-year-old girl who developed photoallergic dermatitis after dental treatment with this compound. The study indicated that dibucaine absorbs UVA light and can induce allergic reactions under certain conditions .

Case Study: Photosensitivity Reaction

  • Patient Profile: 13-year-old girl treated for dental caries.
  • Reaction: Developed dermatitis linked to exposure to UVA light after application of dibucaine.
  • Implications: Suggests that dibucaine should be included in photopatch test materials due to its sensitizing properties .

Comparison with Similar Compounds

Similar Compounds: : Dibucaine hydrochloride is similar to other amide-type local anesthetics such as lidocaine, prilocaine, and bupivacaine .

Uniqueness: : this compound is distinguished by its high potency and long duration of action. It is one of the most toxic long-acting local anesthetics, which limits its use to specific applications like spinal anesthesia .

List of Similar Compounds

  • Lidocaine
  • Prilocaine
  • Bupivacaine
  • Ropivacaine

Biological Activity

Dibucaine hydrochloride is a potent local anesthetic belonging to the amide class, primarily used for surface anesthesia. It is notable for its effectiveness in blocking nerve conduction by inhibiting voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in nerve cells. This compound has garnered attention not only for its anesthetic properties but also for its potential applications in various biomedical research fields.

Dibucaine exerts its biological effects primarily through the following mechanisms:

  • Sodium Channel Blockade : By binding to sodium channels, dibucaine prevents sodium ions from entering nerve cells, inhibiting the generation and transmission of nerve impulses. This results in a reversible loss of sensation in the targeted area .
  • Membrane Interaction : Dibucaine influences lipid bilayers, affecting membrane fluidity and potentially altering ion channel function. Studies have shown that it can disturb lipid raft domains within cell membranes, which may impact various cellular processes .

Applications in Research

Dibucaine's unique properties make it a valuable tool in several research areas:

  • Neuroscience : It is used to selectively block specific types of nerve fibers, allowing researchers to study pain mechanisms and develop new pain treatments.
  • Ischemia Studies : Research indicates that dibucaine can mitigate spreading depolarization in human neocortical slices, suggesting its potential as a neuroprotective agent in ischemic conditions .
  • Microbial Activity : Some studies suggest that dibucaine may possess antimicrobial properties, although further research is needed to confirm its clinical relevance.

Case Studies

  • Photosensitivity Reaction : A case study reported a 13-year-old girl experiencing photoallergic dermatitis after using this compound as a dental anesthetic. The reaction was linked to the compound's ability to absorb UVA light, highlighting the need for caution in its use .
  • Chronic Pain Model : In animal models, dibucaine has been applied topically to induce nerve blockade, facilitating studies on chronic pain mechanisms and treatment strategies.

Comparative Analysis with Other Local Anesthetics

Dibucaine is often compared with other local anesthetics based on potency and duration of action. Below is a summary table:

Compound NameChemical StructurePotencyDuration of Action
DibucaineC₁₉H₃₁N₃O₂HighLong
LidocaineC₁₄H₁₈N₂OModerateIntermediate
BupivacaineC₁₈H₂₃N₃OHighLong
RopivacaineC₁₈H₂₃N₃OModerateIntermediate
CinchocaineC₂₀H₃₀N₃O₂ClHighLong

Unique Properties of this compound

This compound is characterized by its strong potency and long duration of action compared to other local anesthetics. Its formulation as a hydrochloride salt enhances solubility and stability, making it suitable for both injection and topical applications .

Properties

IUPAC Name

2-butoxy-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2.ClH/c1-4-7-14-25-19-15-17(16-10-8-9-11-18(16)22-19)20(24)21-12-13-23(5-2)6-3;/h8-11,15H,4-7,12-14H2,1-3H3,(H,21,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHBBMHQKZBJEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NC2=CC=CC=C2C(=C1)C(=O)NCCN(CC)CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80976471
Record name Cinchocaine hydrochloride
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URL https://comptox.epa.gov/dashboard/DTXSID80976471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>57 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855998
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

61-12-1
Record name Dibucaine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61-12-1
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Record name Dibucaine hydrochloride [USP:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibucaine hydrochloride
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Record name Cinchocaine hydrochloride
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Record name Cinchocaine hydrochloride
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Record name DIBUCAINE HYDROCHLORIDE
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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